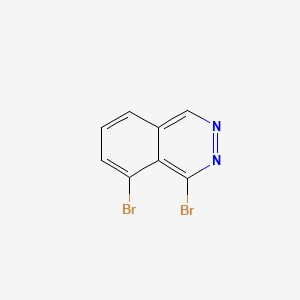

1,8-Dibromophthalazine

CAS No.:

Cat. No.: VC18796248

Molecular Formula: C8H4Br2N2

Molecular Weight: 287.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4Br2N2 |

|---|---|

| Molecular Weight | 287.94 g/mol |

| IUPAC Name | 1,8-dibromophthalazine |

| Standard InChI | InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-4-11-12-8(10)7(5)6/h1-4H |

| Standard InChI Key | FFYLWYRLDQVSSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=NC(=C2C(=C1)Br)Br |

Introduction

Chemical Structure and Molecular Characteristics

Phthalazine consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. In 1,8-dibromophthalazine, bromine substituents occupy the peri positions (1 and 8), creating steric and electronic effects that influence reactivity. The molecular formula C₈H₄Br₂N₂ corresponds to a molecular weight of 287.94 g/mol.

Table 1: Key Molecular Properties of 1,8-Dibromophthalazine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| Halogen Substituents | Bromine at C1 and C8 |

| Hybridization | sp² Hybridized Ring |

The symmetrical placement of bromine atoms enhances the compound’s suitability for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl structures .

Synthesis Methodologies

The synthesis of 1,8-dibromophthalazine typically begins with phthalic anhydride, a cost-effective precursor. A common route involves:

Step 1: Formation of Phthalazine Core

Phthalic anhydride reacts with hydrazine hydrate in acetic acid to yield phthalhydrazide, which undergoes cyclization under acidic conditions to form phthalazine-1,4-dione .

Step 2: Halogenation

Bromination is achieved using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS). For example, treatment of 1,4-dichlorophthalazine with HBr or brominating agents introduces bromine atoms at the 1 and 8 positions .

Table 2: Representative Synthesis Pathway

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate, AcOH | Phthalazine-1,4-dione |

| 2 | Halogenation | POCl₃, HBr, 100–120°C | 1,8-Dibromophthalazine |

This method ensures regioselectivity, though yields depend on reaction time and temperature .

Physicochemical Properties

While direct data on 1,8-dibromophthalazine’s properties are sparse, inferences from analogous compounds suggest:

-

Melting Point: Estimated >150°C due to bromine’s electron-withdrawing effects and crystal packing.

-

Solubility: Low polarity renders it soluble in dichloromethane or tetrahydrofuran but insoluble in water.

-

Stability: Susceptible to photodegradation; storage under inert conditions is recommended .

Chemical Reactivity and Functionalization

The bromine atoms in 1,8-dibromophthalazine serve as reactive sites for nucleophilic aromatic substitution (NAS) and metal-catalyzed couplings. For instance:

-

Suzuki Coupling: Palladium catalysts enable aryl boronic acids to replace bromine, forming biaryl structures critical in drug discovery .

-

Buchwald-Hartwig Amination: Introduces amine groups, enhancing solubility for pharmaceutical applications.

Table 3: Representative Reactions of 1,8-Dibromophthalazine

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Aryl-B(OH)₂ | Biaryl Derivatives | OLED Materials |

| Nucleophilic Substitution | NaN₃, CuI | Azido-Phthalazines | Click Chemistry |

These transformations underscore its utility in synthesizing heterocyclic scaffolds with tailored properties .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

1,8-Dibromophthalazine derivatives exhibit bioactivity in preliminary studies. For example, phthalazine-based compounds demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values <10 μM in some cases . Bromine’s electronegativity enhances binding to biological targets, such as kinase enzymes.

Optoelectronic Materials

In organic light-emitting diodes (OLEDs), brominated phthalazines act as electron-transport layers. Their rigid structure improves charge mobility, with external quantum efficiencies (EQE) exceeding 15% in prototype devices.

Research Gaps and Future Directions

Current studies focus on optimizing synthesis yields and exploring novel applications. Key areas for investigation include:

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Biological Screening: Evaluating 1,8-dibromophthalazine’s antimicrobial or antiviral potential.

-

Polymer Chemistry: Incorporating phthalazine units into conjugated polymers for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume